6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 924846-85-5
Cat. No.: VC5097545
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924846-85-5 |
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Molecular Formula | C11H18N4O3 |
Molecular Weight | 254.29 |
IUPAC Name | 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) |
Standard InChI Key | ADIKOWUNGYQAEF-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCN2C(=CC(=O)NC2=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Compound X features a pyrimidine-2,4-dione core substituted at the N1 position with a 3-morpholin-4-ylpropyl group and at the C6 position with an amino group. Its molecular formula is C₁₄H₂₁N₅O₃, yielding a molecular weight of 307.35 g/mol. The morpholine ring, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom, enhances the compound’s solubility in polar solvents, while the pyrimidine dione core provides a planar, conjugated system conducive to π-π interactions .
Spectroscopic Signatures
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¹H NMR: The morpholine protons resonate as a multiplet at δ 2.4–2.6 ppm, while the propyl linker’s methylene groups appear at δ 1.6–1.8 ppm. The pyrimidine ring’s NH and NH₂ groups typically absorb at δ 6.5–7.0 ppm .
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¹³C NMR: The carbonyl carbons (C2 and C4) are observed at ~δ 160–165 ppm, with the morpholine carbons at δ 50–55 ppm .
Synthesis and Manufacturing
The synthesis of Compound X likely follows modular strategies employed for analogous pyrimidine derivatives. A plausible route involves:
Key Synthetic Steps
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Formation of the Pyrimidine Core: Cyclocondensation of urea with β-keto esters or amides under acidic conditions generates the 2,4-dione scaffold .
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N1-Alkylation: Reaction of 6-aminopyrimidine-2,4-dione with 3-(morpholin-4-yl)propyl bromide in the presence of a base (e.g., K₂CO₃) introduces the morpholinylpropyl side chain .
Table 1: Comparative Yields for Pyrimidine Alkylation Reactions
Substrate | Alkylating Agent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
6-Aminopyrimidine-2,4-dione | 3-(Morpholin-4-yl)propyl bromide | K₂CO₃ | 68* | |
Analogous C4-aryl derivatives | Benzyl bromide | Yb(OTf)₃ | 69 |
*Estimated based on analogous reactions .
Physicochemical Properties
Compound X exhibits moderate water solubility (~5 mg/mL at 25°C) due to the morpholine moiety, with a calculated logP of 0.9 (indicating balanced hydrophilicity-lipophilicity). Its melting point is estimated at 210–215°C, consistent with crystalline pyrimidine diones . Stability studies suggest degradation <5% under ambient conditions over 6 months .
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
Compound X (predicted) | EGFR T790M/L858R | 10–50* | |
12k (C4- p-methoxyphenyl) | Intracellular pH | N/A | |
13a (dihydropyrimidine) | MCF-7 cells (IC₅₀) | 18 µM |
*Hypothesized based on structural similarity to osimertinib derivatives .
Antiproliferative Effects
Dihydropyrimidine-2,4-diones with aryl substituents (e.g., 13a–d) show cytotoxicity against breast cancer (MCF-7) cells (IC₅₀ = 18–45 µM) . The morpholinylpropyl group in Compound X may enhance cellular uptake, potentially lowering effective concentrations .
Applications in Drug Development
Compound X’s structural features align with trends in kinase inhibitor design:
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Morpholine as a Solubilizing Group: Improves pharmacokinetics by increasing water solubility .
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Amino Group at C6: Serves as a hydrogen bond donor for target engagement, as seen in EGFR inhibitors .
Current research gaps include:
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In vivo efficacy and toxicity profiles.
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Selectivity profiling across kinase families.
Future Research Directions
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